(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol
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Overview
Description
(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7, and a propanol side chain at position 1. The stereochemistry of the compound is denoted by the (R*) configuration, indicating the relative configuration of the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Key Steps:
Reaction Conditions: The reactions are generally carried out under inert atmosphere conditions, using solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the synthesis of (R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol may involve:
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Optimization of Catalysts: Using highly selective catalysts to ensure the desired stereochemistry.
Purification Techniques: Employing advanced purification methods like high-performance liquid chromatography (HPLC) to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form ketones or aldehydes.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Neurotransmitter Analogues: Studied for its potential as an analogue of neurotransmitters due to its structural similarity to dopamine and other catecholamines.
Medicine
Pharmaceutical Development: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through:
Binding to Receptors: It may bind to specific receptors in the brain, influencing neurotransmitter release.
Enzyme Inhibition: It can inhibit certain enzymes, altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the propanol side chain.
1,2,3,4-Tetrahydroisoquinoline: Lacks both the methoxy groups and the propanol side chain.
Propan-1-ol: Lacks the tetrahydroisoquinoline core.
Uniqueness
Chirality: The presence of chiral centers makes it unique compared to its achiral analogues.
Functional Groups: The combination of methoxy groups and a propanol side chain provides distinct chemical properties and reactivity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to pharmacology.
Properties
IUPAC Name |
(2R)-2-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-9(8-16)14-11-7-13(18-3)12(17-2)6-10(11)4-5-15-14/h6-7,9,14-16H,4-5,8H2,1-3H3/t9-,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKHNYXMHMHPQS-LKFCYVNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2=CC(=C(C=C2CCN1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)[C@@H]1C2=CC(=C(C=C2CCN1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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